3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
The exact mass of the compound 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is 406.21172409 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-15-16(2)25-28(17(15)3)21-9-8-20(23-24-21)26-10-12-27(13-11-26)22(29)18-6-5-7-19(14-18)30-4/h5-9,14H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRGTUPBIACHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS No. 1020501-95-4) is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 406.5 g/mol. The structure comprises a pyridazine ring, a piperazine moiety, and a methoxybenzoyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1020501-95-4 |
| Molecular Formula | CHNO |
| Molecular Weight | 406.5 g/mol |
Biological Activity Overview
Research indicates that compounds similar to 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine exhibit various biological activities, including:
Antitumor Activity:
Pyrazole derivatives are known for their potential as antitumor agents. Studies have shown that pyrazole compounds can inhibit key oncogenic pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, making them candidates for cancer treatment .
Anti-inflammatory Effects:
The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical in inflammatory responses .
Antibacterial Activity:
Research has highlighted the antibacterial potential of pyrazole derivatives against various pathogens, suggesting that this compound could be effective in treating bacterial infections .
The mechanisms through which these compounds exert their effects are multifaceted:
-
Inhibition of Tubulin Polymerization:
Some derivatives have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . -
Targeting Receptor Tyrosine Kinases:
Compounds like this one may inhibit receptor tyrosine kinases involved in tumor growth and metastasis . -
Modulation of Inflammatory Pathways:
By inhibiting signaling pathways associated with inflammation, these compounds can reduce tissue damage and promote healing .
Case Studies
Several studies have evaluated the biological activity of related pyrazole derivatives:
- Study on Antitumor Effects: A series of pyrazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent compounds exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapy agents like doxorubicin .
- Anti-inflammatory Research: In vitro studies demonstrated that specific pyrazole derivatives could significantly reduce NO production in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents .
Méthodes De Préparation
Synthesis of 6-Chloro-3-Nitropyridazine
The pyridazine core is often derived from 6-chloro-3-nitropyridazine, a commercially available starting material. Nitration and chlorination steps are performed under controlled conditions:
Reaction Conditions :
Reduction to 3-Amino-6-Chloropyridazine
Catalytic hydrogenation using palladium on carbon (Pd/C) reduces the nitro group:
Key Parameters :
Pyrazole Coupling and Deprotection
Synthesis of 3,4,5-Trimethylpyrazole
The trimethylpyrazole is prepared via cyclocondensation of acetylacetone with hydrazine:
Coupling to Pyridazine
A Buchwald-Hartwig amination attaches the pyrazole to the pyridazine:
\text{C}{21}\text{H}{26}\text{N}6\text{O}3} + \text{C}6\text{H}{10}\text{N}2 \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}, \text{Cs}2\text{CO}3}} \text{C}{27}\text{H}{32}\text{N}8\text{O}_3} + \text{Byproducts}
Conditions :
Final Deprotection
The Boc group is removed using trifluoroacetic acid (TFA):
\text{C}{27}\text{H}{32}\text{N}8\text{O}3} + \text{CF}3\text{COOH} \xrightarrow{\text{CH}2\text{Cl}2}} \text{C}{22}\text{H}{26}\text{N}6\text{O}2} + (\text{CH}3)3\text{COH} + \text{CO}2
Purification :
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Solvent Selection
Q & A
Q. What are the key synthetic pathways for 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine, and what critical parameters influence yield optimization?
The synthesis involves multi-step reactions, including:
- Nucleophilic substitution for attaching the 3-methoxybenzoyl-piperazine moiety to the pyridazine core.
- Coupling reactions to introduce the 3,4,5-trimethylpyrazole group. Critical parameters include:
- Solvent selection (e.g., dimethylformamide for polar intermediates) .
- Catalyst use (e.g., palladium catalysts for cross-coupling reactions) .
- Temperature control (e.g., maintaining 60–80°C for amide bond formation) . Yield optimization requires purification via column chromatography and recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming substituent positions and purity .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry, critical for pyridazine derivatives .
- FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Enzyme inhibition assays : Target kinases or receptors (e.g., serotonin receptors due to piperazine motifs) .
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial disk diffusion : For Gram-positive/-negative bacterial strains .
- Receptor binding studies : Radioligand displacement assays for neurotransmitter targets .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for its synthesis?
- Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in nucleophilic substitutions .
- Molecular dynamics simulations assess solvent effects on reaction kinetics .
- Machine learning models (e.g., Bayesian optimization) identify optimal reagent ratios and temperatures .
Q. What strategies resolve contradictions between in vitro and in vivo activity data?
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability to explain efficacy gaps .
- Dose-response reevaluation : Adjust in vivo dosing to match in vitro IC50 values .
- Metabolite identification : LC-MS/MS to detect active/inactive metabolites altering efficacy .
Q. How does the compound’s regioselectivity in nucleophilic substitution reactions compare to structural analogs?
| Compound | Core Structure | Regioselectivity Driver |
|---|---|---|
| Target Compound | Pyridazine | Electron-withdrawing groups (e.g., pyrazole) direct substitution to C-3 . |
| 6H-Pyrrolo[3,4-d]pyridazine | Pyrrole-pyridazine | Electron-rich pyrrole shifts substitution to C-6 . |
| 5-(4-Fluorobenzoyl)pyridazine | Pyridazine | Fluorine’s inductive effect enhances C-4 reactivity . |
Q. What advanced statistical Design of Experiments (DoE) approaches are applicable in optimizing its synthetic routes?
- Response Surface Methodology (RSM) : Models interactions between temperature, solvent polarity, and catalyst loading .
- Taguchi Arrays : Reduces experimental runs while testing 4–5 variables (e.g., reaction time, pH) .
- Factorial Design : Identifies critical factors affecting yield (e.g., molar ratio of piperazine to pyridazine) .
Q. How do modifications to the pyridazine core affect target receptor binding kinetics?
- Electron-withdrawing groups (e.g., pyrazole) increase binding affinity to adenosine receptors by enhancing hydrogen bonding .
- Methoxy substituents on the benzoyl group improve lipophilicity, impacting blood-brain barrier penetration .
- Trimethylpyrazole reduces metabolic degradation, prolonging half-life in vivo .
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